![molecular formula C17H21N3OS B2491338 N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(phenylthio)propanamide CAS No. 1448124-04-6](/img/structure/B2491338.png)
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(phenylthio)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(phenylthio)propanamide and related compounds often involves multi-step reactions starting from basic pyrazole derivatives. For instance, the synthesis of N-substituted 4-carboxy-1-phenyl-1H-pyrazole-5-propanamides involves the reaction of 1-phenyl-1H-oxepino[4,3-c]pyrazole-4(8H),6(7H)-dione with aromatic primary amines, showcasing the versatility of pyrazole derivatives as key intermediates in synthesizing complex molecules (Menozzi et al., 1993).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives, including N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(phenylthio)propanamide, is characterized by detailed spectroscopic and crystallographic studies. X-ray diffraction analysis plays a crucial role in determining the nonplanar molecule configuration, intermolecular hydrogen bonding, and other structural details, providing insights into the compound's stereochemistry and molecular interactions (Hao et al., 2010).
Chemical Reactions and Properties
The reactivity of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(phenylthio)propanamide involves interactions with various reagents and catalysts, leading to a wide range of chemical transformations. These reactions are critical for modifying the compound's functional groups, enhancing its reactivity, and introducing new pharmacophores. For example, the stereoselective construction of spiro[cyclopropane-1,4′-pyrazolin-5′-one] derivatives demonstrates the compound's versatility in forming complex structures with high stereoselectivity (Ren et al., 2008).
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics and metabolism of complex compounds is crucial in scientific research. For example, the study on the metabolism, excretion, and pharmacokinetics of [14C]INCB018424, a selective Janus tyrosine kinase 1/2 inhibitor, in humans provides insights into how novel compounds are absorbed, metabolized, and excreted by the human body (Shilling et al., 2010). Such studies are essential for developing new drugs and understanding their potential effects on humans.
Neuroprotective and Antiviral Effects
Research into the neuroprotective and antiviral effects of compounds showcases the diverse applications of chemical substances in medicine. For instance, the neuroprotective effect of the free radical scavenger MCI-186 in patients with cerebral infarction highlights the potential therapeutic applications of chemical compounds in treating neurological conditions (Houkin et al., 1998). Similarly, the study on the safety, pharmacokinetics, and antiviral activity of BIT225 in patients with HIV-1 infection indicates the role of chemical compounds in managing viral infections (Wilkinson et al., 2016).
Environmental and Dietary Exposure
Research on environmental and dietary exposure to chemicals, such as the study on urinary concentrations of environmental phenols in pregnant women, provides critical data on how chemical compounds found in the environment and food can affect human health (Mortensen et al., 2014). This type of research helps in understanding the potential risks associated with chemical exposure and informs public health policies.
Eigenschaften
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-3-phenylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c1-20-16(13-7-8-13)11-14(19-20)12-18-17(21)9-10-22-15-5-3-2-4-6-15/h2-6,11,13H,7-10,12H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJOSUICRLHRGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)CCSC2=CC=CC=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(phenylthio)propanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.